molecular formula C16H22N2O6 B2785086 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 120709-59-3; 65710-57-8

3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B2785086
CAS No.: 120709-59-3; 65710-57-8
M. Wt: 338.36
InChI Key: QKMSMVGTLTVHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as tert-butoxycarbonyl-3,4-diaminopropionic acid benzyl ester, is a compound commonly used in organic synthesis. It is a derivative of 3,4-diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups. These protecting groups are crucial in multi-step organic synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino groups of 3,4-diaminopropionic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups. This can be achieved through the reaction of 3,4-diaminopropionic acid with di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrogenation with palladium on carbon.

    Amidation: Carboxylic acids, acid chlorides, DCC, DIC.

Major Products:

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily related to its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino groups during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation and enzyme inhibition .

Comparison with Similar Compounds

Properties

CAS No.

120709-59-3; 65710-57-8

Molecular Formula

C16H22N2O6

Molecular Weight

338.36

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)

InChI Key

QKMSMVGTLTVHLK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O

solubility

not available

Origin of Product

United States

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